Monostearin

Description

Overview of Glyceryl Monostearate as a Monoacylglycerol

Glyceryl monostearate is an organic molecule that is the glycerol (B35011) ester of stearic acid. nih.govatamanchemicals.com It is classified as a monoacylglycerol, meaning it consists of a single fatty acid chain (stearic acid) attached to a glycerol backbone via an ester bond. chemicalbook.com This structure imparts an amphiphilic character to the molecule, with the long stearic acid chain being lipophilic (oil-loving) and the glycerol portion with its two hydroxyl groups being hydrophilic (water-loving). chemicalbook.commedcraveonline.com

Commercially, GMS is not a pure substance but rather a mixture that can contain variable proportions of glyceryl monostearate, glyceryl monopalmitate, and other glyceryl esters of fatty acids. atamanchemicals.com The concentration of the monoglyceride in commercial grades typically ranges from 40% to 55%, with the remainder being di- and triglycerides. chemicalbook.comatamanchemicals.comphexcom.com However, grades with a monoglyceride content of 90% or higher are also available, produced through further purification steps like high vacuum distillation. phexcom.comasbe.org The specific composition can significantly influence the physical properties of the GMS. phexcom.com

GMS exists as three stereoisomers: the enantiomeric pair of 1-glyceryl monostearate and 2-glyceryl monostearate. wikipedia.orgatamanchemicals.com In most applications, these are used as a mixture due to their similar properties. wikipedia.orgatamanchemicals.com

Interactive Data Table: Typical Composition of Commercial Glyceryl Monostearate

| Component | Concentration Range (%) |

| Monoacylglycerols | 40 - 55 |

| Diacylglycerols | 30 - 45 |

| Triacylglycerols | 5 - 15 |

Historical Context of GMS Research and Development

The journey of mono- and diglycerides began with their first synthesis in 1853. asbe.org However, their widespread industrial application, particularly in food products like shortenings and margarine, did not occur until the 1930s. asbe.org The industrial production of GMS is primarily achieved through a glycerolysis reaction between triglycerides (from vegetable or animal fats) and glycerol at high temperatures. medcraveonline.comwikipedia.org Another method involves the direct esterification of glycerol with stearic acid. asbe.org

Early research focused on harnessing the emulsifying properties of GMS. Over time, investigations expanded to understand and optimize its role as a stabilizer, thickener, and anti-caking agent. atamanchemicals.comadc-solution.com More recent research has explored advanced synthesis methods, such as enzyme-catalyzed esterification using lipases like Candida antarctica lipase (B570770) B (Novozym 435), to achieve higher purity and more specific GMS isomers under milder reaction conditions. medcraveonline.comresearchgate.net

Significance of GMS in Contemporary Scientific and Industrial Applications

The versatility of glyceryl monostearate has led to its indispensable role in numerous fields. Its ability to modify interfaces and stabilize systems makes it a valuable component in a wide array of products and research areas.

Role in Advanced Materials Science

In the realm of materials science, GMS is utilized for its lubricating and anti-static properties. It can be incorporated into plastics, such as those used for food packaging, to act as an antistatic and antifogging agent. atamanchemicals.com Research has also explored its use as a compatibilizer in polymer blends, for instance, to improve the interaction between high-density polyethylene (B3416737) (HDPE) and polystyrene (PS). researchgate.net Furthermore, GMS has been investigated as an organic friction modifier (OFM) in lubricants, where it forms adsorbed monolayers on metal surfaces to reduce friction and wear. mdpi.com

Applications in Pharmaceutical Technology

The pharmaceutical industry employs GMS as a non-toxic and non-irritant excipient in various formulations. taylorandfrancis.com It functions as an emulsifier, stabilizer, emollient, and lubricant for tablets and capsules. phexcom.comatamanchemicals.com Its lipid nature makes it suitable for creating sustained-release matrices and as a component in solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) for drug delivery. atamanchemicals.comcore.ac.uk These nanocarriers can encapsulate lipophilic drugs, and the surface of GMS-based vesicles can be modified for targeted drug delivery, for example, to the liver. acs.org

Relevance in Food Science and Technology

GMS is widely recognized as a food additive with the E number E471. cnchemsino.com Its primary function in the food industry is as an emulsifier and stabilizer. cnchemsino.com In bakery products like bread and cakes, it improves dough quality, enhances texture, and retards staling. asbe.orgcnchemsino.com In dairy products such as ice cream, it prevents the formation of ice crystals and contributes to a smoother, creamier texture. cnchemsino.com GMS is also used in confectionery to prevent fat bloom in chocolate and in various processed foods to improve emulsification and texture. cnchemsino.com

Interactive Data Table: Applications of GMS in Food Products

| Food Category | Function of GMS |

| Bakery (Bread, Cakes) | Improves texture, enhances moistness, retards staling |

| Confectionery (Chocolate) | Prevents fat bloom, provides a smoother texture |

| Dairy (Ice Cream) | Prevents crystallization, improves creaminess, acts as a stabilizer |

| Processed Foods (Soups, Sauces) | Improves emulsification and texture |

Utility in Cosmetic Formulations Research

In the cosmetic industry, glyceryl monostearate is a ubiquitous ingredient in creams, lotions, and makeup. chemicalbook.com It acts as an emulsifier to create stable mixtures of oil and water, resulting in homogenous products. chemicalbook.com GMS also functions as a thickener, opacifier, and emollient, imparting a smooth and creamy texture to formulations and enhancing their spreadability. chemicalbook.comtaylorandfrancis.com Its moisturizing properties help to retain skin hydration. chemicalbook.com Furthermore, in cleansing products, it aids in mixing oil and dirt so they can be rinsed away. atamanchemicals.com

Academic Research Trends and Future Directions for GMS

Academic interest in Glyceryl Monostearate has evolved significantly, moving beyond its traditional applications to explore its utility in cutting-edge materials science. Current research is concentrated on harnessing GMS's unique physicochemical properties to create advanced functional materials. Key trends include its use in sophisticated drug delivery nanosystems, the formulation of novel soft materials like oleogels, its role as a functional additive in polymer composites, and the development of greener synthesis methods. Future research is poised to build on these foundations, aiming for greater control over material properties at the molecular level for highly specific and efficient applications.

Advanced Drug Delivery Systems

A major trend in GMS research is its application in drug delivery, particularly in the formation of Solid Lipid Nanoparticles (SLNs) and Lyotropic Liquid Crystal Nanoparticles (LLCNs). itu.edu.trnih.gov These nanostructures serve as promising carriers for hydrophobic drugs, which are often challenged by poor solubility. itu.edu.trtandfonline.com GMS acts as a solid lipid core, encapsulating the drug and enabling controlled or targeted release. nih.govresearchgate.net

Research findings indicate that GMS-based SLNs can achieve high drug entrapment efficiency and provide sustained release profiles. For instance, studies on Paclitaxel-loaded GMS nanoparticles reported an entrapment efficiency of 92.43% with a mean particle size of 226 nm. tandfonline.com Similarly, Docetaxel-loaded SLNs developed using a hot melt encapsulation method showed a desirable particle size of around 100 nm and excellent entrapment, releasing 68% of the drug over 24 hours. nih.govbenthamdirect.com The self-assembling properties of GMS are also being explored to form vesicles and other nanocarriers, with studies demonstrating their ability to load both hydrophilic and hydrophobic drugs. acs.orgcore.ac.uk

Future directions in this area focus on the surface modification of GMS nanoparticles to achieve active targeting of specific cells or tissues, such as hepatocytes for liver diseases. acs.org There is also a push towards developing hybrid systems, like lipid-polymer hybrid nanoparticles, to combine the advantages of both material types for improved stability and delivery kinetics. nih.gov

Table 1: Research Findings on GMS-Based Nanoparticles for Drug Delivery

| Drug | Nanoparticle Type | Key Findings | Reference |

|---|---|---|---|

| Paclitaxel | Solid Lipid Nanoparticles (SLNs) | Mean particle size of 226 nm; 92.43% entrapment efficiency. Showed a diffusion-controlled release pattern. | tandfonline.com |

| Docetaxel | Solid Lipid Nanoparticles (SLNs) | Particle size of ~100 nm; high entrapment efficiency; controlled release profile (68% in 24 hours). | nih.govbenthamdirect.com |

| Dibenzoyl peroxide, Erythromycin base, Triamcinolone acetonide | Solid Lipid Nanoparticles (SLNs) | Prepared by high shear hot homogenization, resulting in particles below 100 nm with high encapsulation efficiency. | researchgate.netjournaljpri.com |

| Curcumin | Lyotropic Liquid Crystal Nanoparticles (LLCNs) | Successfully incorporated into nanoparticles formed from GMS and glyceryl dibehenate mixtures. | itu.edu.tr |

Novel Food Structures and Oleogelation

In food science, a significant research trend is the use of GMS as an oleogelator to structure liquid vegetable oils into solid-like fats. researchgate.netnih.gov This technology is driven by the need to replace saturated and trans fats in food products. researchgate.net GMS-based oleogels are thermally reversible systems that can entrap large amounts of liquid oil within a crystalline network. researchgate.net

Research has focused on understanding how the type of oil and the concentration of GMS influence the physical properties of the resulting oleogels, such as firmness, stability, and crystal morphology. researchgate.netnih.gov Studies have shown that GMS forms stronger gels in low-viscosity oils like sunflower and rapeseed oil compared to high-viscosity oils. csic.esresearchgate.net The fatty acid composition of the oil plays a crucial role; for example, long-chain monounsaturated fatty acids appear to favor the formation of a cohesive gel network. nih.gov Researchers are also investigating blends of GMS with other gelators, like candelilla wax, to fine-tune the textural and melting properties of oleogels for specific applications, such as shortening in filling creams. usda.gov

The future in this domain lies in designing oleogels with tailored nutritional and technological properties. nih.gov This includes creating multi-component gelator systems for advanced texture modulation and better understanding the crystallization kinetics to ensure long-term stability and prevent issues like oil separation. usda.govresearchgate.net

Table 2: Influence of Oil Type on GMS-Based Oleogel Properties

| Oil Type | GMS Concentration | Key Observations | Reference |

|---|---|---|---|

| Sunflower Oil (SF) | 5 wt% | Formed a solid-like gel with needle-like crystals. | researchgate.netnih.gov |

| High Oleic Sunflower Oil (HOS) | 5 wt% | Showed solid-like behavior; long-chain monounsaturated fatty acids favored cohesive gel packing. | researchgate.netnih.gov |

| Coconut Oil (CO) | 5 wt% | Did not form a true gel, indicating the importance of oil composition. | researchgate.netnih.gov |

| Olive and Peanut Oil | 3% (critical concentration) | GMS-based oleogels showed higher firmness and oxidation stability compared to beeswax-based oleogels. | nih.gov |

Polymer Science and Composite Materials

In polymer and materials science, GMS is investigated as a versatile and eco-friendly additive. pishrochem.commdpi.com Its functions range from acting as an internal lubricant and anti-static agent during polymer processing to enhancing the mechanical properties of the final product. chemicalbook.compishrochem.com Research shows that GMS can reduce the melt viscosity of thermoplastic starch, making it easier to process, and also decrease moisture sorption in the final material. researchgate.net In poly(butylene adipate-co-terephthalate) (PBAT), a biodegradable polyester (B1180765), the addition of a small amount of GMS has been shown to substantially improve water vapor barrier properties. mdpi.com

Another emerging trend is the use of GMS in functional composites and coatings. Edible coatings formulated with pregelatinized potato starch and GMS have demonstrated antifungal activity, offering a promising avenue for controlling postharvest diseases in fruits like citrus. fupress.net Furthermore, GMS is being used as a monomer or building block for creating new bio-based polymers. For example, poly(glycerol monostearate-co-caprolactone) has been synthesized and electrospun into nanofiber meshes for potential drug delivery applications. nih.gov

Future work will likely focus on developing more advanced polymer composites where GMS is used to create specific microstructures or surface properties. The exploration of GMS in self-healing polymers and as a component in advanced biodegradable plastics represents a significant area for future growth. researcher.life

Green Synthesis and Sustainable Processes

The conventional industrial synthesis of GMS often involves high temperatures and inorganic catalysts, leading to a mixture of mono-, di-, and triglycerides that requires further purification. medcraveonline.com A key academic trend is the development of "green" and more selective synthesis routes. Enzymatic catalysis using lipases is a major focus, as it can be performed under milder conditions and yield higher purity GMS. medcraveonline.comresearchgate.net For example, using Lipozyme 435, researchers have achieved high yields of GMS from glycerin and stearic acid. researchgate.net Another innovative approach is the use of microwave-assisted synthesis, which has been shown to dramatically reduce reaction times from hours to minutes compared to conventional heating. aip.orgresearchgate.net Research into novel catalysts, such as hypophosphorous acid, also aims to create more efficient and cost-effective production methods. nsmsi.ir

The future in this area is directed towards optimizing these green processes for industrial scale-up. This includes improving enzyme reusability, exploring solvent-free reaction systems, and combining different green technologies to further enhance efficiency and sustainability. medcraveonline.comtandfonline.com

Structure

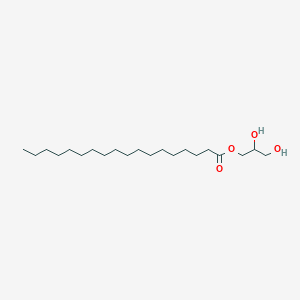

2D Structure

Propriétés

IUPAC Name |

2,3-dihydroxypropyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBICKXHEKHSIBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7029160 | |

| Record name | Glycerol 1-monostearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White waxy solid; [Merck Index], white to pale yellow wax-like solid with a mild fatty odour | |

| Record name | Glyceryl monostearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14436 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glyceryl monostearate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/778/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in hot oils, organic solvents, soluble in hot alcohol (in ethanol) | |

| Record name | Glyceryl monostearate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/778/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

123-94-4, 14811-92-8, 31566-31-1, 83138-62-9 | |

| Record name | 1-Monostearin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl monostearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-2,3-Dihydroxypropyl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014811928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl monostearate [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031566311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Propanetriol, homopolymer, isooctadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083138629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl monostearate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11250 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tegin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycerol 1-monostearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stearic acid, monoester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1-STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/258491E1RZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Production Methodologies for Glyceryl Monostearate

Conventional Chemical Synthesis Routes

The traditional manufacturing of glyceryl monostearate relies on well-established chemical reactions that have been optimized for large-scale production. These methods, while effective, present distinct characteristics regarding reaction conditions, product composition, and environmental impact.

Glycerolysis of Triglycerides with Inorganic Catalysts

A principal industrial method for producing glyceryl monostearate is the glycerolysis of fats and oils (triglycerides). wikipedia.org This transesterification reaction involves heating triglycerides with excess glycerol (B35011) in the presence of an inorganic catalyst. atamanchemicals.comatamanchemicals.com A variety of alkaline and acid catalysts are employed to accelerate the reaction, including Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), Calcium Hydroxide (Ca(OH)₂), Sulfuric Acid (H₂SO₄), and Sulfonic Acid. medcraveonline.commedcraveonline.com

The glycerolysis of triglycerides is typically carried out at high temperatures, generally ranging from 220°C to 250°C, under an inert atmosphere such as nitrogen to prevent oxidation. medcraveonline.com At these temperatures, the reaction proceeds through a series of equilibrium steps where the triglyceride molecule is broken down, and the fatty acid moieties are redistributed among the glycerol molecules. The mechanism involves the nucleophilic attack of the hydroxyl groups of glycerol on the carbonyl carbons of the triglyceride's ester linkages. This process leads to the formation of a mixture of monoglycerides (B3428702), diglycerides, and the regeneration of triglycerides. The high temperature is necessary to ensure miscibility of the glycerol and fat phases and to achieve a reasonable reaction rate. medcraveonline.com The kinetics of the reaction are complex due to the multiphase nature of the system and the series of reversible and consecutive reactions. The rate of monoglyceride formation is influenced by temperature, catalyst concentration, and the molar ratio of glycerol to triglycerides. researchgate.net

A significant challenge in the glycerolysis process is the lack of selectivity, which results in a random distribution of acyl groups and the formation of a complex product mixture. medcraveonline.com The final product is not pure glyceryl monostearate but an equilibrium mixture of monoglycerides (MG), diglycerides (DG), and triglycerides (TG), along with unreacted glycerol and free fatty acids. atamanchemicals.commedcraveonline.com Typically, the resulting mixture from a standard glycerolysis reaction contains approximately 40-60% monoglycerides. medcraveonline.com A common composition reported for this random synthesis is a ratio of 40:50:10 for mono-, di-, and triglycerides, respectively. medcraveonline.com To obtain high-purity glyceryl monostearate (often required to be >90% for certain applications), energy-intensive downstream processing, such as molecular distillation or short-path distillation, is necessary to separate the monoglycerides from the other components. medcraveonline.compsu.ac.th

Direct Esterification of Glycerol and Stearic Acid with Acid Catalysts

An alternative and common synthesis route is the direct esterification of glycerol with stearic acid. This method is preferred when a monoglyceride of a specific fatty acid is desired. medcraveonline.com The reaction is typically catalyzed by acid catalysts to increase the reaction rate. ikm.org.my Commonly used catalysts include Sulfuric Acid, Sulfonic Acid, Phosphoric Acid, and Hypophosphorous Acid. medcraveonline.comikm.org.my The reaction is driven to completion by removing the water formed during the esterification process.

The direct esterification process is generally conducted at temperatures between 180-250°C for several hours. echemi.com

The esterification of glycerol with stearic acid is a reversible reaction, and its progress is governed by both kinetic and thermodynamic factors. ikm.org.my The reaction rate is influenced by temperature, catalyst concentration, and the molar ratio of the reactants. Increasing the temperature generally increases the reaction rate but can also promote side reactions.

Thermodynamic analysis indicates that the reaction to form glyceryl monostearate is feasible and favored at equilibrium. ikm.org.my One study on the glycerolysis reaction, which shares principles with esterification, reported the following thermodynamic parameters:

Thermodynamic Parameters for Glycerolysis

| Parameter | Value |

|---|---|

| Enthalpy Change (ΔH°) | +45.69 kJ/mol |

| Entropy Change (ΔS°) | +1.144 kJ/mol·K |

| Gibbs Free Energy (ΔG°) | -1.074 kJ/mol |

Source: A Thermodynamic Analysis of Glycerol Monostearate Production by Glycerolysis. ikm.org.my

A kinetic study of the uncatalyzed esterification of an acid-rich oil with glycerol at 240°C determined the activation energy (Ea) to be 54.93 kJ/mol. scirp.org Another investigation focusing on enzymatic hydroesterification found the esterification reaction to be endothermic, with an enthalpy of reaction (ΔHe) of 38.98 kJ/mol. nih.gov These values highlight the energy requirements and the nature of the esterification process.

Catalysts in Glyceryl Monostearate Synthesis

| Synthesis Route | Catalysts |

|---|---|

| Glycerolysis of Triglycerides | Sulfuric Acid, Sulfonic Acid, Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), Calcium Hydroxide (Ca(OH)₂) |

| Direct Esterification | Sulfuric Acid, Sulfonic Acid, Phosphoric Acid, Hypophosphorous Acid |

Sources: medcraveonline.commedcraveonline.comikm.org.my

Influence of Molar Ratio of Substrates on Reaction Yield

The molar ratio of glycerol to stearic acid is a critical parameter in the direct esterification process, significantly impacting the yield of glyceryl monostearate. An excess of glycerol is generally used to shift the reaction equilibrium towards the formation of the monoglyceride and minimize the production of di- and triglycerides.

Research has shown that as the molar ratio of glycerol to stearic acid increases, the conversion of stearic acid and the selectivity for glyceryl monostearate also increase up to an optimal point. researchgate.net For instance, in a study on the esterification of glycerol with stearic acid, it was observed that increasing the glycerol/acid molar ratio to 6:1 resulted in a faster and higher conversion of stearic acid. researchgate.net However, an excessively high molar ratio can lead to a decrease in the effective collision between reactants and the catalyst, and an increase in the viscosity of the reaction mixture, which can negatively affect the conversion rate. researchgate.net

The following table summarizes the effect of the molar ratio of stearic acid to glycerol on the conversion percentage in a lipase-catalyzed esterification reaction.

Table 1: Effect of Molar Ratio of Stearic Acid to Glycerol on Conversion

| Molar Ratio (Stearic Acid:Glycerol) | Conversion (%) without molecular sieves | Conversion (%) with molecular sieves |

|---|---|---|

| 1:1 | 45 | 60 |

| 1:3 | 60 | 75 |

| 1:5 | 81 | 90 |

| 1:8 | 85 | 95 |

Data sourced from a study on lipase-mediated synthesis of glyceryl monostearate. The reaction was carried out for 24 hours at 60°C with Novozym 435 as the catalyst. medcraveonline.com

Role of Heterogeneous Acid Catalysts (e.g., Zeolite Y, ZSM-5, Amberlyst-15)

Heterogeneous acid catalysts are widely employed in the synthesis of glyceryl monostearate to overcome the drawbacks associated with homogeneous catalysts, such as corrosion, difficulty in separation, and environmental concerns. Zeolites and ion-exchange resins are among the most studied solid acid catalysts for this purpose.

Zeolite Y and ZSM-5: Zeolites, with their well-defined pore structures and tunable acidity, have shown promise in the esterification of glycerol. The catalytic activity of zeolites is influenced by their Si/Al ratio, which affects their acidity and hydrophobicity. researchgate.net Studies have indicated that large-pore zeolites like Zeolite Y are generally more active and selective towards monoglycerides compared to medium-pore zeolites like ZSM-5. csic.es For instance, in the esterification of lauric acid with glycerol, Zeolite Y demonstrated higher yield and selectivity for the monoglyceride, particularly at a high Si/Al ratio. researchgate.net However, research on ZSM-5 has shown that dealumination can improve its acidity and catalytic performance in the synthesis of glyceryl monostearate. scispace.com

Amberlyst-15: Amberlyst-15, a macroreticular sulfonic acid ion-exchange resin, is another effective heterogeneous catalyst for the synthesis of glyceryl monostearate. It has been successfully used in both the protection of glycerol and the deprotection of the resulting acetal (B89532) to yield the final product. digitalxplore.orgpsu.edu In one study, Amberlyst-15 was used for the deprotection of 1,2-O-isopropylidene glycerol stearate (B1226849), resulting in a 97% yield of glyceryl monostearate. psu.edu

The table below presents a comparison of the catalytic performance of different heterogeneous acid catalysts in the synthesis of glyceryl monostearate.

Table 2: Catalytic Performance of Heterogeneous Acid Catalysts

| Catalyst | Reactants | Reaction Conditions | Yield of GMS (%) | Selectivity of GMS (%) | Reference |

|---|---|---|---|---|---|

| Zeolite Y (high Si/Al) | Glycerol, Lauric Acid | 100°C, 24 h | ~20 | >60 | researchgate.net |

| ZSM-5 (dealuminated) | Glycerol, Stearic Acid | 180°C, 8 h | 21.07 | - | scispace.com |

Acetonide Method for High Purity Monoglyceride Synthesis

To circumvent the formation of di- and triglycerides, a common issue in direct esterification, the acetonide method is employed. This multi-step process involves the protection of two hydroxyl groups of glycerol, followed by esterification and subsequent deprotection to yield a high-purity monoglyceride. digitalxplore.orgpsu.edu

The first step in the acetonide method is the protection of the vicinal hydroxyl groups of glycerol by reacting it with acetone (B3395972) in the presence of an acid catalyst to form 1,2-O-isopropylidene glycerol, also known as solketal. digitalxplore.orgpsu.eduresearchgate.net This reaction effectively blocks the 1- and 2-positions of the glycerol backbone, leaving the primary hydroxyl group at the 3-position available for esterification. medcraveonline.com The use of a heterogeneous catalyst like Amberlyst-15 is advantageous as it can be easily separated from the reaction mixture by filtration. digitalxplore.org In a study, the reaction of glycerol with acetone using p-toluenesulfonic acid as a catalyst yielded 94% of 1,2-O-isopropylidene glycerol. psu.edu

The protected glycerol, 1,2-O-isopropylidene glycerol, is then subjected to transesterification with a fatty acid ester, such as methyl stearate, in the presence of a basic catalyst like sodium carbonate (Na2CO3). psu.edu This reaction leads to the formation of 1,2-O-isopropylidene glycerol stearate. One study reported a 97% yield for this step. psu.edu

The final step is the deprotection of the acetonide group to regenerate the hydroxyl groups at the 1- and 2-positions, yielding the desired glyceryl monostearate. This is typically achieved by acid-catalyzed hydrolysis. A highly selective and efficient deprotection can be accomplished using a strongly acidic wet resin like Amberlyst-15 in ethanol (B145695), which can afford the final product in high purity and yield. scribd.compsu.edu For example, refluxing 1,2-O-isopropylidene glycerol stearate with wet Amberlyst-15 in 95% ethanol resulted in a 99% yield of glyceryl monostearate with a purity of 97%. researchgate.net

Table 3: Yields in the Acetonide Method for Glyceryl Monostearate Synthesis

| Step | Reactants | Catalyst | Product | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|---|

| Protection | Glycerol, Acetone | p-toluenesulfonic acid | 1,2-O-isopropylidene glycerol | 94 | - | psu.edu |

| Transesterification | 1,2-O-isopropylidene glycerol, Methyl Stearate | Na2CO3 | 1,2-O-isopropylidene glycerol stearate | 97 | 99 | psu.edu |

Enzymatic Synthesis of Glyceryl Monostearate

Enzymatic synthesis of glyceryl monostearate offers a green and highly selective alternative to chemical methods. This approach utilizes lipases as biocatalysts, which operate under milder reaction conditions, thereby reducing energy consumption and the formation of by-products. medcraveonline.com

Lipase-Mediated Esterification of Glycerol and Stearic Acid

The direct esterification of glycerol and stearic acid can be efficiently catalyzed by lipases, such as those from Candida antarctica (e.g., Novozym 435). medcraveonline.com Lipases exhibit regioselectivity, primarily catalyzing the esterification at the sn-1 and sn-3 positions of glycerol, which leads to a high yield of the desired monoglyceride. medcraveonline.com

The efficiency of the enzymatic synthesis is influenced by several factors, including the source of the lipase (B570770), enzyme load, reaction time, temperature, and the molar ratio of the substrates. For instance, in a study using Novozym 435, a rapid esterification was observed, with the reaction favoring the synthesis of the sn-1(3) isomer of glyceryl monostearate. medcraveonline.com The removal of water, a byproduct of the esterification reaction, is crucial for achieving high conversion rates as it shifts the equilibrium towards product formation. This can be accomplished by using molecular sieves. medcraveonline.com

The following table presents data from a study on the lipase-mediated esterification of glycerol and stearic acid, highlighting the effect of enzyme load on the conversion of stearic acid.

Table 4: Effect of Enzyme Load on Lipase-Mediated Esterification

| Enzyme Load (% w/w of stearic acid) | Conversion of Stearic Acid (%) |

|---|---|

| 1 | 20 |

| 5 | 55 |

| 10 | 80 |

| 20 | 82 |

| 30 | 82 |

Data sourced from a study using Novozym 435 at 60°C with a 1:3 molar ratio of stearic acid to glycerol.

Enzyme Specificity and Regioselectivity (e.g., Novozym 435, Candida antarctica B lipase)

The choice of enzyme is critical in the synthesis of GMS, as it dictates the specificity and regioselectivity of the esterification reaction. Lipases, such as the commercially available Novozym 435, which is an immobilized form of Candida antarctica lipase B (CALB), are widely used due to their high stability and broad substrate specificity. medcraveonline.comnih.gov

Novozym 435 has demonstrated 1,3-regiospecificity, meaning it primarily catalyzes the esterification of fatty acids at the sn-1 and sn-3 positions of the glycerol backbone. medcraveonline.com This selectivity is advantageous for producing monoglycerides while minimizing the formation of di- and triglycerides. medcraveonline.com Studies have shown that indigenously immobilized Candida antarctica B lipase can also achieve selective synthesis of GMS, with no diglyceride formation detected. medcraveonline.com This highlights the potential for developing cost-effective alternatives to commercial enzymes. medcraveonline.com

Optimization of Reaction Parameters (e.g., Enzyme Load, Reaction Time, Solvent Polarity, Substrate Molar Ratio)

To maximize the yield and efficiency of GMS synthesis, several reaction parameters must be carefully optimized. These include:

Reaction Time: The duration of the reaction influences the extent of conversion. Research has shown that a significant reduction of stearic acid (~82%) can be achieved within 2 hours using Novozym 435. medcraveonline.com

Solvent Polarity: The choice of solvent is critical for dissolving the substrates, which have opposing polarities (hydrophilic glycerol and lipophilic stearic acid), to create a homogenous reaction medium. medcraveonline.com Tert-butyl alcohol has been shown to be an effective solvent, facilitating the exclusive production of monoglycerides. medcraveonline.com

Substrate Molar Ratio: The ratio of glycerol to stearic acid plays a significant role in determining the final product distribution. An excess of glycerol is often used to favor the formation of monoglycerides. medcraveonline.com Optimized conditions using response surface methodology have identified a glycerin to stearic acid molar ratio of 8:1 as optimal for maximizing α-monostearin yield. elsevierpure.com

Table 1: Optimized Parameters for Enzymatic Synthesis of Glyceryl Monostearate

| Parameter | Optimized Value | Reference |

| Enzyme | Novozym 435 | elsevierpure.com |

| Temperature | 60 °C | elsevierpure.com |

| Glycerin to Stearic Acid Molar Ratio | 8:1 | elsevierpure.com |

| Enzyme Amount | 6% w/w | elsevierpure.com |

Advantages of Green Chemistry Principles in Enzymatic Production

The enzymatic production of GMS aligns with the principles of green chemistry by offering several advantages over traditional chemical synthesis:

Milder Reaction Conditions: Enzymatic reactions are typically carried out at lower temperatures and ambient pressure, reducing energy consumption and operational hazards. medcraveonline.com

High Selectivity and Purity: The regioselectivity of lipases leads to the synthesis of highly pure GMS, minimizing the need for costly and environmentally damaging purification steps like short-path distillation. medcraveonline.comresearchgate.net

Reduced Waste: The high selectivity of enzymes reduces the formation of byproducts, leading to a cleaner reaction and less waste. researchgate.net

Renewable Catalysts: Enzymes are biodegradable and derived from renewable resources, making them a more sustainable choice than inorganic chemical catalysts. medcraveonline.comunibe.ch

The application of these principles results in a significantly lower carbon footprint for the enzymatic process compared to conventional methods. For instance, the carbon footprint for the enzymatic synthesis of α-monostearin was calculated to be 50 tons of CO2 eq./year, whereas the autocatalytic process produced 656 tons of CO2 eq./year under similar conditions. elsevierpure.com

Continuous Production Methods (e.g., Packed Bed Reactor)

For large-scale industrial production, continuous methods are often preferred over batch processes due to their efficiency and consistency. Packed bed reactors (PBRs) are particularly well-suited for enzymatic synthesis. medcraveonline.com In a PBR, the immobilized enzyme is packed into a column, and the substrate solution is continuously passed through it. medcraveonline.com

This setup offers several advantages, including:

Improved heat and mass transfer. medcraveonline.com

Reduced reaction time. medcraveonline.com

High conversion per unit mass of catalyst. medcraveonline.com

Simplified enzyme recovery and reuse. medcraveonline.com

Studies have demonstrated the successful continuous production of GMS in a packed bed reactor, achieving a high conversion rate of stearic acid (94%). medcraveonline.commedcraveonline.com The residence time of the reactants in the reactor is a key factor influencing the conversion rate. medcraveonline.com

Selective Synthesis of α-Glyceryl Monostearate

The selective synthesis of the α-isomer of glyceryl monostearate (α-GMS) is of particular interest due to its superior emulsifying properties. Enzymatic methods using 1,3-regiospecific lipases naturally favor the production of α-GMS. medcraveonline.com Research has shown that using Novozym 435 in an organic medium can lead to an α-monostearin yield of nearly 80%, a significant improvement over the 22.5% yield obtained through conventional autocatalytic esterification. elsevierpure.com The purity of the α-monostearin produced via the enzymatic route has been confirmed by proton nuclear magnetic resonance and gas chromatography. elsevierpure.com

Novel and Emerging Synthetic Approaches for GMS

Beyond traditional and enzymatic methods, new synthetic strategies are being explored to produce GMS and its derivatives with enhanced properties and through more efficient processes.

Non-Catalyzed and Solvent-Free Polycondensation Methods for GMS Derivatives

A novel approach involves the non-catalyzed and solvent-free polycondensation of GMS with dicarboxylic acids to synthesize biodegradable polyester (B1180765) polyols. researchgate.net For example, GMS has been reacted with glutaric acid to produce a GMS-derived polyester polyol. researchgate.net This method avoids the use of catalysts and solvents, aligning with green chemistry principles. The resulting polyester polyols can be used in the production of other polymers, such as water-blown porous polyurethane scaffolds for potential biomedical applications. researchgate.net

Exploration of Sustainable Production from Biodiesel Byproducts (Glycerol Valorization)

The rapid expansion of the biodiesel industry has resulted in a significant surplus of crude glycerol, its primary byproduct. aip.orgresearchgate.netaip.org This overabundance has driven down glycerol prices and created environmental and economic challenges for biodiesel producers related to waste disposal. aip.orgresearchgate.net Consequently, the valorization of this crude glycerol into value-added chemicals like glyceryl monostearate (GMS) represents a critical strategy for enhancing the economic feasibility and environmental sustainability of biodiesel production. researchgate.netresearchgate.netresearchgate.net Research has focused on developing green and efficient catalytic processes to convert glycerol and stearic acid into GMS. aip.orgaip.org

Two primary sustainable pathways have been extensively explored: enzymatic esterification using lipases and esterification using heterogeneous solid acid catalysts, often derived from biomass. These methods offer significant advantages over traditional chemical synthesis, which typically requires high temperatures (220°C-250°C) and inorganic catalysts, leading to high energy consumption and a mixture of mono-, di-, and triglycerides that requires extensive purification. medcraveonline.commedcraveonline.com

Enzymatic Esterification

Enzymatic synthesis using lipases as biocatalysts is an environmentally benign alternative for GMS production. medcraveonline.commedcraveonline.com Lipases offer high selectivity and specificity, allowing the reaction to proceed under mild temperature and pressure conditions. researchgate.netmedcraveonline.com This reduces energy consumption and minimizes the formation of unwanted byproducts, leading to a purer final product. researchgate.netmedcraveonline.com

Research has prominently featured the use of immobilized Candida antarctica lipase B (commonly known as Novozym 435) for the direct esterification of glycerol with stearic acid. researchgate.netmedcraveonline.commedcraveonline.com Studies have systematically optimized various reaction parameters to maximize GMS yield and purity. For instance, one study using Novozym 435 identified optimal conditions as a 6:1 molar ratio of glycerin to triple-pressed stearic acid (TPSA), an 8% w/w enzyme amount, and a 350% w/w solvent amount. researchgate.net This enzymatic process yielded almost 90% pure alpha-glyceryl monostearate, a significant improvement over the 22.5% achieved through conventional chemical methods. researchgate.net The use of enzymes makes it possible to achieve a high content of monoacylglycerol directly, potentially eliminating the need for the short-path distillation step essential in chemical synthesis. medcraveonline.com

Heterogeneous Solid Acid Catalysis

Another promising sustainable route involves the use of solid acid catalysts for the esterification of glycerol. aip.org A key advantage of heterogeneous catalysts is their ease of separation from the reaction mixture and potential for reuse, which simplifies the production process and reduces waste. mdpi.com

Significant research has been conducted on developing these catalysts from waste biomass, further enhancing the green credentials of the process. For example, biochar derived from the pyrolysis of Karanja seed shells has been successfully used as a solid acid catalyst for glycerol esterification. rsc.org Similarly, catalysts have been synthesized from the seed cake of Vitellaria paradoxa (shea tree) through pyrolysis and sulfonation. omicsonline.org

Other research has explored the effectiveness of different types of solid acid catalysts. In one study, a catalyst, H3PW12O40/MCM-41, achieved a high stearic acid conversion of 98% with a 91% selectivity towards GMS under optimized conditions (433 K, 6-hour reaction time, 6:1 glycerol/acid molar ratio). aip.org Another study investigated the use of dealuminated zeolite Y for GMS synthesis. aip.org These solid acid catalysts provide a viable alternative to homogeneous catalysts, which can be difficult to separate from the product mixture. aip.orgmdpi.com

Research Findings on Sustainable GMS Production

The following table summarizes key findings from various studies on the sustainable production of Glyceryl Monostearate from glycerol and stearic acid, highlighting the different catalytic systems and their performance.

| Catalyst | Catalyst Type | Key Reaction Parameters | Stearic Acid Conversion (%) | GMS Selectivity (%) | Source |

|---|---|---|---|---|---|

| Lipozyme 435 (Candida antarctica lipase B) | Enzymatic | Glycerin:Stearic Acid Molar Ratio: 6:1; 8% w/w enzyme | ~90% (purity of α-GMS) | High | researchgate.net |

| Novozym 435 | Enzymatic | Glycerol:Stearic Acid Molar Ratio: 1:5 | 86% | Not Specified | medcraveonline.com |

| H₃PW₁₂O₄₀/MCM-41 | Heterogeneous Solid Acid | Temperature: 433 K; Glycerol:Stearic Acid Molar Ratio: 6:1; Time: 6 h | 98% | 91% | aip.org |

| Biochar from Karanja Seed Shells | Heterogeneous Solid Acid (Biomass-derived) | Pyrolysis at 400 °C | High esterification activity | Not Specified | rsc.org |

| Sulfonated Vitellaria paradoxa Biochar | Heterogeneous Solid Acid (Biomass-derived) | Reaction Temperature: 65°C; Time: 5 h | Effective for esterification | Not Specified | omicsonline.org |

Supramolecular Structures and Self Assembly Behavior of Glyceryl Monostearate Systems

Phase Behavior of GMS in Aqueous Systems

The interaction of GMS with water gives rise to a rich phase behavior, characterized by the formation of different ordered structures, including liquid crystalline phases and various polymorphic forms.

When a mixture of glyceryl monostearate and water is heated above its Krafft temperature (Tk), it forms a liquid crystalline lamellar phase (Lα). rsc.orgresearchgate.net In this phase, GMS molecules arrange themselves into bilayers with their hydrophobic stearate (B1226849) chains in a disordered, liquid-like state, separated by layers of water. researchgate.netdaneshyari.com This Lα phase is crucial for the formation of stable emulsions and gels in various food and pharmaceutical applications. atamanchemicals.comnih.gov

Upon further heating or with specific concentrations, other liquid crystalline phases, such as cubic phases, can also be formed. nih.gov These cubic phases are bicontinuous, with a highly ordered, curved lipid bilayer separating two continuous but non-intersecting water channels. The formation of these liquid crystalline structures is a key aspect of the emulsifying and stabilizing properties of GMS. atamanchemicals.com

Upon cooling a GMS-water system from the liquid crystalline phase, the hydrocarbon chains of the GMS molecules lose mobility and crystallize, leading to the formation of a metastable α-gel phase (Lβ). rsc.orgdaneshyari.com This phase is characterized by a hexagonal packing of the hydrocarbon chains and can incorporate significant amounts of water between the GMS bilayers. daneshyari.com However, this α-gel phase is thermodynamically unstable and, over time, undergoes a polymorphic transition to a more stable coagel phase. rsc.orgdaneshyari.comresearchgate.net This transition involves a rearrangement of the GMS molecules into a more ordered and densely packed structure, leading to the expulsion of water, a phenomenon known as syneresis. researchgate.netresearchgate.net The transition from the α-gel to the coagel phase results in the destabilization of the structured system and a loss of its desirable physical properties. daneshyari.com

The stability of the α-gel phase can be significantly influenced by the presence of co-emulsifiers. α-tending co-emulsifiers, such as sodium stearoyl lactylate (SSL), can increase the stability of the α-gel phase. rsc.orgresearchgate.net SSL, which naturally crystallizes in a stable α-form, can be incorporated into the GMS lamellar structure, introducing electrostatic repulsions between the GMS bilayers and increasing the water layer thickness. rsc.orgnih.gov Increasing the concentration of SSL has been shown to further enhance the stability of the α-gel phase. rsc.orgresearchgate.netresearchgate.net For instance, adding up to 20% SSL to GMS can slow down the polymorphic transition from the α-phase to the more stable β-phase. acs.org

The addition of hydrocolloids like xanthan gum can also improve the stability of GMS-structured emulsions. researchgate.netnih.gov Xanthan gum increases the viscosity of the aqueous phase, which can slow down the process of water syneresis that accompanies the polymorphic transition from the α-gel to the coagel phase. researchgate.netnih.gov

Extrinsic factors during processing, such as the cooling rate and the application of shear, play a crucial role in the polymorphic behavior of GMS-water systems. A slow cooling rate without the application of shear has been found to increase the stability of the α-gel phase. rsc.orgresearchgate.netresearchgate.net Rapid cooling can lead to the formation of smaller crystals and a more compact network, which can influence the rate of polymorphic transformation. researchgate.net

The application of shear can accelerate the polymorphic transition from the α-gel to the coagel phase. researchgate.net Shear can promote greater mobility of water within the gel structure, facilitating the molecular rearrangements necessary for the transition to the more stable polymorphic form. researchgate.net The interplay between cooling rate and shear is complex and can be used to tailor the final microstructure and texture of the GMS-based product. bham.ac.uk

The different polymorphic forms of GMS can be distinguished by their unique crystalline structures and physical properties. Generally, crystallized lipids can exist in three main polymorphic forms: α, β', and β. mdpi.com The α form is the least stable with the highest free energy, while the β form is the most stable. mdpi.com

α-gel phase: This metastable form is characterized by a hexagonal packing of the hydrocarbon chains. rsc.org X-ray diffraction (XRD) of the α-gel phase shows a single characteristic peak in the wide-angle X-ray scattering (WAXS) region at approximately 4.15 Å. rsc.org

β' and β polymorphs: The more stable β' and β polymorphs exhibit triclinic and monoclinic sub-cell packing, respectively. The coagel phase, which is a result of the transformation from the α-gel, displays multiple diffraction peaks in the WAXS region between 3.6 and 4.6 Å. rsc.org The transition from the α-form to the β-form can proceed via an intermediate β'-form. researchgate.net

Differential scanning calorimetry (DSC) is another technique used to characterize these polymorphs by their distinct melting temperatures and enthalpies. researchgate.netnih.gov

Table 1: Characterization of Glyceryl Monostearate Polymorphs

| Polymorph | Crystal System | Stability | WAXS Diffraction Peak(s) (Å) |

|---|---|---|---|

| α-gel | Hexagonal | Least Stable (Metastable) | ~4.15 (single peak) rsc.org |

| β' | Orthorhombic perpendicular | Intermediate | Multiple peaks |

| β | Triclinic parallel | Most Stable | Multiple peaks |

Data compiled from multiple sources.

The polymorphic transformation from the less stable α-gel phase to the more stable coagel phase is the primary mechanism of destabilization in GMS-water systems. This transformation is driven by the system's tendency to reach a lower energy state. researchgate.net The process involves the rearrangement of the GMS molecules from a hexagonal packing to a more ordered and compact triclinic or monoclinic packing.

This molecular rearrangement leads to a reduction in the interlayer spacing between the GMS bilayers, causing the expulsion of the entrapped water, a process known as syneresis. researchgate.netdaneshyari.com The formation of strong hydrogen bonds between the head groups of the GMS molecules is also thought to play a role in this transformation. daneshyari.com The rate of this transformation is influenced by both intrinsic factors like the presence of co-emulsifiers and extrinsic factors like temperature, cooling rate, and shear. rsc.orgresearchgate.net Understanding these mechanisms is critical for controlling the stability and texture of products containing GMS.

Self-Assembly into Vesicular Structures

Glyceryl monostearate (GMS), a single-tailed amphiphilic monoglyceride, demonstrates the ability to self-assemble into vesicular structures. helsinki.fiacs.orghelsinki.fi These spherical, unilamellar vesicles are formed through the spontaneous organization of GMS molecules upon hydration of a molten mixture of GMS and stearic acid, a process that notably occurs without the use of solvents. researchgate.net This self-assembly is a physicochemical phenomenon not limited to the more commonly known phospholipids (B1166683). helsinki.fi The resulting vesicles enclose an aqueous core within a lipid bilayer, making them structurally analogous to liposomes. helsinki.ficore.ac.uk

The formation of vesicles from glyceryl monostearate has been both predicted and validated through a combination of computational and experimental techniques. helsinki.fiacs.org In silico modeling, specifically all-atom molecular dynamics (MD) simulations, has been instrumental in predicting the self-assembly of GMS into vesicular structures. helsinki.fiacs.orgnih.gov These simulations provide insights into the molecular-level interactions driving the formation of the bilayer membrane. core.ac.uknih.gov

Experimental validation corroborates these computational findings. helsinki.fiacs.org Small-angle neutron scattering (SANS) has been used to confirm the formation of vesicles. helsinki.fiacs.orgresearchgate.net Further characterization through dynamic light scattering (DLS) has revealed alterations in particle size that correspond to phase transitions, and differential scanning calorimetry (DSC) has been employed to analyze these associated phase transitions. helsinki.fiacs.orgresearchgate.net The spherical morphology and unilamellar nature of the GMS vesicles have been directly visualized using transmission electron microscopy (TEM) imaging. helsinki.fiacs.orgresearchgate.net

The spontaneous formation of these vesicles is an interesting feature, particularly the system involving the hydration of a molten mixture of stearic acid and GMS. researchgate.net ¹H NMR spectroscopy of such a system showed a lack of signals from the fatty acid side chain protons, which suggests that upon interaction between stearic acid and GMS, the molecules adopt an orientation where the fatty acid side chains exist in hydrophobic domains separate from the hydrophilic headgroups, a key characteristic of bilayer formation. researchgate.netatamanchemicals.com

The stability of glyceryl monostearate vesicles is a critical factor for their potential applications. Research has shown that the stability of these vesicles can be influenced by the presence of other molecules, such as cholesterol and various ligands. helsinki.fiacs.orgresearchgate.net For instance, the stability of GMS vesicles to the leakage of a water-soluble drug was investigated in the presence of cholesterol and a hepatospecific ligand. core.ac.uk

Molecular dynamics simulations have been used to study the interaction between ligands and the GMS bilayer, providing insights into how these interactions affect vesicle stability. core.ac.uk The incorporation of ligands can influence the fluidity of the vesicle membrane. core.ac.uk For example, the interaction of a hepatotropic ligand with the GMS bilayer is evident in molecular dynamics simulations. core.ac.uk

The stability of vesicles composed of similar single-chain amphiphiles, like N-oleoyl glycine (B1666218) (NOG), has been shown to be enhanced by the inclusion of monoglycerides (B3428702). nih.gov Mixed vesicles of NOG and Glycerol (B35011) 1-monooleate (GMO) were found to be significantly more stable in the presence of both monovalent and divalent cations compared to vesicles made of only NOG. nih.gov This suggests that creating mixed-component vesicles can be a strategy to improve their robustness.

Table 1: Influence of Ligands on GMS Vesicle Properties

| Vesicle Composition | Technique | Observation | Reference |

| GMS with hepatotropic ligand | Molecular Dynamics | Ligand interacts with the bilayer membrane. | core.ac.uk |

| GMS with cholesterol and hepatospecific ligand | Drug Leakage Study | Stability to leakage of water-soluble drug investigated. | core.ac.uk |

| N-oleoyl glycine (NOG) with Glycerol 1-monooleate (GMO) | Microscopic Analysis | Increased stability in the presence of monovalent and divalent cations. | nih.gov |

GMS in Emulsion and Oleogel Structuring

Glyceryl monostearate is an effective emulsifier and stabilizer for oil-in-water (O/W) emulsions. atamanchemicals.cominolex.cominolex.com Its amphiphilic nature, with a polar head group and a nonpolar tail, allows it to position itself at the oil-water interface, reducing interfacial tension and facilitating the dispersion of oil droplets in the aqueous phase. helsinki.fi

In O/W creams, the stability is often characterized by a mixed crystal bilayer network. nih.gov GMS, when used as a co-emulsifier, can contribute to the formation of a separate crystalline lipophilic network within the preparation. This network increases the viscosity of the emulsion, which in turn enhances its physicochemical stability. nih.gov The formation of lamellar liquid crystalline phases is a key mechanism by which GMS and similar self-emulsifying systems provide stability to O/W emulsions. inolex.com In some systems, it has been observed that crystalline monostearin (B1671896) bilayers form on the surface of oil droplets and stack together to create an encapsulating network. wur.nl

The addition of glyceryl monostearate significantly influences the crystallization behavior and polymorphism of lipid matrices like palm stearin (B3432776). researchgate.netnih.govresearchgate.net This effect is dose-dependent. researchgate.netnih.govresearchgate.net

Studies have shown that GMS prompts the isothermal crystallization of palm stearin, leading to an earlier onset of crystallization during cooling. researchgate.netnih.govresearchgate.net Since GMS has a higher melting point than palm stearin, the formation of GMS nuclei at higher temperatures can act as a template, prompting the crystallization of the surrounding lipid matrix. researchgate.net The addition of GMS has been found to increase the crystallization temperature of the saturated triacylglycerols (TAGs) in palm stearin more significantly than the unsaturated ones. researchgate.net

GMS-palm stearin blends initially form α polymorphs, which then undergo a polymorphic transition to β′ polymorphs. researchgate.netnih.govresearchgate.net The enhancement of the 2Lβ′ polymorph is particularly noteworthy, as this structure is desirable in food products like shortenings to avoid a sandy texture. researchgate.net Furthermore, the addition of GMS, specifically at a concentration of 4% w/w, has been shown to significantly decrease the size of the crystals in palm stearin. researchgate.netnih.govresearchgate.net This reduction in crystal size is beneficial for improving the mouthfeel of fat-based products. researchgate.netnih.gov

Table 2: Effect of GMS on Palm Stearin Crystallization

| GMS Concentration (w/w) | Effect on Crystallization | Polymorphic Form Favored | Crystal Size | Reference |

| 1%, 2%, 4% | Prompts isothermal crystallization, earlier onset during cooling. | α followed by transition to β′. | - | nih.govresearchgate.net |

| High content | Facilitates the formation of 2Lβ′ polymorph. | 2Lβ′ | - | researchgate.net |

| 4% | Significantly decreases crystal size. | - | Significantly decreased. | researchgate.netnih.govresearchgate.net |

Glyceryl monostearate is a widely used and effective oleogelator, capable of structuring liquid oils into semi-solid oleogels. researchgate.netmdpi.comuminho.pt This process involves dissolving GMS in the oil at an elevated temperature and then cooling the mixture. nih.gov During cooling, GMS molecules self-assemble and crystallize, forming a three-dimensional network that entraps the liquid oil, leading to the formation of a gel. researchgate.netmdpi.com

The formation and properties of GMS-based oleogels are influenced by several factors, including the concentration of GMS and the type of oil used. researchgate.netmdpi.com Higher concentrations of GMS generally lead to stronger, more structured gels with higher thermal stability. mdpi.comuminho.pt For instance, as GMS concentration increases, the hardness and oil binding capacity of the oleogel also increase. mdpi.com

The type of oil plays a crucial role in the gelation process. researchgate.net GMS tends to form strong gels with high crystallinity in long-chain unsaturated oils, such as sunflower oil. researchgate.net However, it is less effective at forming a stable network in medium-chain saturated oils like coconut oil. researchgate.net The crystal morphology in GMS-based oleogels typically consists of needle-like crystals, and the crystalline network is responsible for the solid-like behavior of the oleogel. researchgate.netmdpi.com X-ray diffraction studies have shown that GMS-based oleogels contain both β and β′ crystal forms. mdpi.com

Oleogel Formation and Network Structuring with GMS as Oleogelator

Critical Oleogelator Concentration

The critical oleogelator concentration (CGC) is the minimum concentration of an oleogelator required to form a self-supporting gel that does not flow when inverted. This concentration is a key parameter in oleogel formulation, indicating the efficiency of the gelling agent. The CGC of glyceryl monostearate is not a fixed value; it is significantly influenced by the composition of the liquid oil phase, the purity of the GMS, and the storage temperature. uminho.pt

For instance, the CGC for GMS in soybean oil has been identified to be approximately 2% by weight (wt%). researchgate.netmdpi.com Similarly, studies using corn oil have shown that stable oleogels can be formed with GMS concentrations of 2% or higher. mdpi.comnih.gov In sunflower oil, a CGC of 2 wt% was also reported for GMS with 90% purity. uminho.pt However, in other vegetable oils like olive and peanut oil, a slightly higher CGC of 3 wt% was necessary to achieve a solid-like structure. mdpi.comnih.gov Research involving sunflower oil, high-oleic sunflower oil, and coconut oil has indicated a minimal concentration of 5 wt% to form a true gel. nih.gov The variability in CGC highlights the importance of the interaction between the oleogelator and the solvent (oil). The fatty acid composition and molar volume of the oil can affect the solubility and crystallization behavior of GMS, thus altering the concentration needed for gelation. semanticscholar.org

Table 1: Critical Oleogelator Concentration (CGC) of Glyceryl Monostearate in Various Oils

| Oil Type | GMS Concentration (wt%) | Reference(s) |

|---|---|---|

| Soybean Oil | ~2% | researchgate.net, mdpi.com |

| Corn Oil | ≥2% | nih.gov, mdpi.com |

| Sunflower Oil | 2% | uminho.pt |

| Olive Oil | 3% | mdpi.com, nih.gov |

| Peanut Oil | 3% | mdpi.com, nih.gov |

| High Oleic Sunflower Oil | 5% | nih.gov |

| Coconut Oil | 5% | nih.gov |

Crystal Morphology and Entrapment of Liquid Oil

The structural integrity and physical properties of GMS-based oleogels are dictated by the morphology of the crystal network formed within the liquid oil. Upon cooling, GMS molecules self-assemble and crystallize, creating a network that physically immobilizes the oil. The most commonly reported crystal morphology for GMS in oleogels is needle-like. researchgate.netmdpi.comnih.govcnif.cn These needles can appear as small, uniformly dispersed crystals or as larger, irregular clusters. unipa.itmdpi.commdpi.com Some studies have also observed rosette-like and spherulite crystal habits. nih.gov

While often described as needles, some research suggests these structures may be the edges of platelet-like crystals, which can be an artifact of sample preparation for microscopy. nih.gov However, direct comparisons have shown distinct irregular clusters of needle-like crystals in GMS-based oleogels versus platelet-like crystals in oleogels made with other gelators like beeswax. unipa.itmdpi.com Regardless of the specific terminology, the fundamental structure consists of a fine, dense network of crystalline particles.

This three-dimensional network is responsible for the high oil-binding capacity of GMS oleogels, with some studies reporting less than 4% oil release after centrifugation. unipa.itmdpi.comnih.gov The entrapment mechanism relies on the formation of a cohesive gel network established through hydrogen bonds between the hydroxyl groups of the GMS molecules. cnif.cn This interaction promotes the formation of a denser network structure that effectively immobilizes the liquid oil. cnif.cn As the concentration of GMS increases, the number of crystals rises, leading to a more compact and denser network, which enhances the mechanical strength and stability of the oleogel. researchgate.netresearchgate.net The stability of this network is further supported by the presence of stable polymorphic forms, specifically β and β' crystals. researchgate.netmdpi.com

Thermal Behavior of GMS-Based Oleogels

GMS-based oleogels are characterized as thermally reversible systems, meaning they can be melted upon heating and will reform their gel structure upon cooling. researchgate.netresearchgate.net The thermal properties, such as melting and crystallization temperatures, are crucial for understanding the stability and potential applications of these oleogels. These properties are typically analyzed using Differential Scanning Calorimetry (DSC).

The thermal behavior of GMS oleogels is influenced by the concentration of the oleogelator. An increase in GMS concentration leads to higher melting and crystallization peak temperatures, which signifies enhanced thermal stability of the gel network. mdpi.comresearchgate.netmdpi.comnih.gov For example, the hardness and thermal stability of oleogels made with corn oil and essential oils were shown to increase significantly as the GMS concentration was raised from 2% to 8%. nih.gov

DSC thermograms of GMS-based oleogels often reveal a complex melting and crystallization profile, frequently showing two or more distinct peaks. mdpi.commdpi.com This suggests the presence of multiple polymorphic crystal forms within the oleogel. mdpi.com One study on a 6% GMS oleogel in soybean oil identified two endothermic peaks, with the primary peak located at 49.10°C. researchgate.netmdpi.com A comparative study using olive oil and peanut oil found that the melting temperatures of GMS-based oleogels increased with GMS concentration, ranging from 47.29°C to 50.10°C in olive oil and from 44.58°C to 48.52°C in peanut oil. mdpi.com

The solid fat content (SFC) is another important thermal property that defines the percentage of solid fat at a given temperature. For GMS-based oleogels, the SFC increases with a higher concentration of GMS. mdpi.com In one study, GMS-based oleogels exhibited an SFC ranging from 1.58% to 2.97% at 25°C and from 1.00% to 1.75% at 37°C, indicating that a portion of the structure remains solid at body temperature. mdpi.comnih.gov

Table 2: Thermal Properties of GMS-Based Oleogels

| Oil Type | GMS Conc. (wt%) | Melting Peak(s) (°C) | Crystallization Peak(s) (°C) | Reference(s) |

|---|---|---|---|---|

| Soybean Oil | 6% | Two peaks, primary at 49.10 | Not specified | researchgate.net, mdpi.com |

| Olive Oil | 3% - 5% | 47.29 - 50.10 | Two peaks observed | mdpi.com |

| Peanut Oil | 3% - 5% | 44.58 - 48.52 | Two peaks observed | mdpi.com |

| Corn Oil with Essential Oils | 2% - 8% | Increased with concentration | Increased with concentration | nih.gov, mdpi.com |

Advanced Analytical and Characterization Methodologies for Glyceryl Monostearate

Spectroscopic Techniques

Spectroscopy is a fundamental tool for elucidating the molecular structure and properties of GMS. Different spectroscopic methods probe various aspects of its molecular vibrations, nuclear spin states, and electronic properties.

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule. The FTIR spectrum of GMS provides a unique fingerprint based on the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational frequencies of its chemical bonds. These analyses are essential for confirming the identity of GMS and for studying its interactions with other components in a mixture. arxiv.orgCurrent time information in Wroclaw, PL.

Distinct peaks in the GMS spectrum confirm the presence of its key structural features. For example, a broad absorption band around 3310 cm⁻¹ is indicative of O-H stretching vibrations from the hydroxyl groups. The C-H stretching vibrations of the long alkyl chain are observed as sharp peaks at approximately 2913 cm⁻¹ and 2848 cm⁻¹. A strong absorption peak around 1729-1735 cm⁻¹ corresponds to the C=O stretching of the ester group. nih.gov These characteristic bands are used to verify the chemical structure of GMS and to detect potential impurities or degradation products. researchgate.netslideshare.net FTIR is also employed in compatibility studies, for instance, to investigate interactions between GMS and active pharmaceutical ingredients in solid lipid nanoparticles by observing shifts in these characteristic peaks. arxiv.orgCurrent time information in Wroclaw, PL.

Interactive Table: Characteristic FTIR Absorption Bands for Glyceryl Monostearate

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3310 | O-H Stretching | Hydroxyl (-OH) |

| ~2913 and ~2848 | C-H Stretching | Alkyl Chain (-CH₂, -CH₃) |

| ~1735 | C=O Stretching | Ester (-COO-) |

| ~1470 | C-H Bending | Methyl (-CH₃) |

| 720 | C-H Rocking | Long Alkyl Chain |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules like GMS. Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy provide precise information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H-NMR spectrum of GMS, signals corresponding to the protons of the glycerol (B35011) backbone and the stearate (B1226849) fatty acid chain can be distinguished. The chemical shifts of these protons are influenced by their local electronic environment, allowing for the unambiguous assignment of the molecular structure. Similarly, the ¹³C-NMR spectrum shows distinct signals for each carbon atom, from the carbonyl carbon of the ester group to the various carbons in the glycerol moiety and the long alkyl chain. nih.govmdpi.com

Interactive Table: ¹H-NMR Chemical Shifts (δ) for Glyceryl Monostearate

| Chemical Shift (ppm) | Assignment |

| ~0.88 | Terminal methyl group (-CH₃) of the stearate chain |

| ~1.25 | Methylene groups (-(CH₂)n-) of the stearate chain |

| ~2.35 | Methylene group adjacent to the carbonyl (-CH₂-COO) |

| ~3.6-4.2 | Protons of the glycerol backbone (-CH₂-OH, -CH-OH, -CH₂-O-) |

Interactive Table: ¹³C-NMR Chemical Shifts (δ) for Glyceryl Monostearate

| Chemical Shift (ppm) | Assignment |

| ~14.1 | Terminal methyl carbon (-CH₃) of the stearate chain |

| ~22.7-34.2 | Methylene carbons (-(CH₂)n-) of the stearate chain |

| ~63.3-70.4 | Carbons of the glycerol backbone |

| ~174.0 | Carbonyl carbon (-COO-) of the ester group |

Near-Infrared (NIR) spectroscopy is a rapid, non-destructive analytical technique that has gained significant traction for real-time monitoring of chemical and physical properties in formulations. wikipedia.orgbruker.comnih.gov Operating in the wavelength range of 780 to 2500 nm, NIR spectroscopy is sensitive to overtones and combination bands of fundamental molecular vibrations, such as C-H, O-H, and N-H bonds. bruker.com